2-(4,5-Dimethyl-2-oxochromen-7-yl)oxyacetamide
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Overview
Description
2-(4,5-Dimethyl-2-oxochromen-7-yl)oxyacetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound includes a chromenone core with dimethyl substitutions and an acetamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-2-oxochromen-7-yl)oxyacetamide typically involves the reaction of 4,5-dimethyl-2-oxochromen-7-ol with chloroacetamide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-2-oxochromen-7-yl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-(4,5-Dimethyl-2-oxochromen-7-yl)oxyacetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-2-oxochromen-7-yl)oxyacetamide involves its interaction with various molecular targets. The compound may inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication. It may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromenone core but differ in their substitution patterns.
Benzofuran and Benzoxazol derivatives: These compounds have similar structural motifs and biological activities.
Uniqueness
2-(4,5-Dimethyl-2-oxochromen-7-yl)oxyacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other coumarin derivatives. Its combination of dimethyl and acetamide groups may enhance its antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-(4,5-dimethyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)5-10-13(7)8(2)4-12(16)18-10/h3-5H,6H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZGGMLFVHEWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)C)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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